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1-(Benzyloxy)-2-methylpropan-2-amine

Cat. No.: B2542831
CAS No.: 114377-40-1
M. Wt: 179.263
InChI Key: GDHCFKACBVPPKH-UHFFFAOYSA-N
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Description

Significance of Hindered Primary Amines in Advanced Synthetic Methodologies

Hindered primary amines, characterized by a primary amino group attached to a tertiary carbon atom, are crucial components in a variety of advanced synthetic methodologies. Their steric bulk can influence the stereochemical outcome of reactions, providing a powerful tool for asymmetric synthesis. Furthermore, the presence of a primary amine allows for a wide range of chemical transformations, including amide bond formation, alkylation, and the formation of imines. However, the synthesis of sterically hindered amines can be challenging, often requiring specialized methods to overcome the steric hindrance around the nitrogen atom.

Role of the Benzyl (B1604629) Ether Moiety as a Protecting Group and Functional Handle

The benzyl ether group is a widely employed protecting group for alcohols in multistep organic synthesis. Its popularity stems from its ease of introduction, typically through a Williamson ether synthesis, and its stability under a broad range of reaction conditions, including acidic and basic environments.

Crucially, the benzyl group can be selectively removed under mild conditions, most commonly through catalytic hydrogenation. This orthogonality allows for the deprotection of the alcohol without affecting other sensitive functional groups within the molecule. Beyond its role as a protecting group, the benzylic position offers a site for further functionalization through reactions such as benzylic bromination and oxidation, adding to its versatility as a functional handle. masterorganicchemistry.comyoutube.com

Overview of Benzyloxyamine Derivatives in Organic Transformations

Benzyloxyamine derivatives are valuable intermediates in a variety of organic transformations. The presence of both the benzyloxy and amino functionalities allows for sequential or orthogonal manipulations, enabling the construction of complex molecular architectures. For instance, the amine can be acylated or alkylated, while the benzyl ether remains intact, and subsequently, the benzyl group can be removed to reveal a hydroxyl group for further reactions. This strategic unmasking of functional groups is a cornerstone of modern synthetic chemistry. The synthesis of various benzyloxyamine derivatives has been explored, often involving the reduction of nitriles or the amination of alcohols. nih.gov

Physicochemical Properties of 1-(Benzyloxy)-2-methylpropan-2-amine

While detailed experimental data for the free base form of this compound is not extensively published, the properties of its hydrochloride salt are available and provide valuable insights into the compound's characteristics.

Property Value
IUPAC Name 2-methyl-1-(phenylmethoxy)propan-2-amine
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
CAS Number 15851500 (parent compound)

Note: The table above refers to the free base form of the compound.

The hydrochloride salt, this compound hydrochloride, has the following properties:

Property Value
Molecular Formula C₁₁H₁₈ClNO
Molecular Weight 215.72 g/mol
CAS Number 1349186-05-5

Data sourced from PubChem CID 69359032. nih.gov

Synthetic Approaches to this compound

A plausible synthetic route to this compound can be envisioned starting from the readily available precursor, 2-amino-2-methyl-1-propanol (B13486). This synthesis would involve the protection of the primary alcohol as a benzyl ether.

A common and effective method for the benzylation of an alcohol is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, typically benzyl bromide or benzyl chloride.

The proposed two-step synthesis would be as follows:

Deprotonation of 2-amino-2-methyl-1-propanol: The hydroxyl group of 2-amino-2-methyl-1-propanol is deprotonated using a strong base, such as sodium hydride (NaH), in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF). This generates the corresponding sodium alkoxide.

Nucleophilic Substitution: The resulting alkoxide is then treated with benzyl bromide. The alkoxide oxygen attacks the benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired benzyl ether, this compound.

It is important to consider the potential for N-benzylation of the primary amine under these conditions. However, the alkoxide is a significantly stronger nucleophile than the sterically hindered primary amine, favoring O-benzylation. Purification of the final product can be achieved through standard techniques such as column chromatography or distillation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B2542831 1-(Benzyloxy)-2-methylpropan-2-amine CAS No. 114377-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-phenylmethoxypropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,12)9-13-8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHCFKACBVPPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Transformational Chemistry of 1 Benzyloxy 2 Methylpropan 2 Amine

Reactions of the Primary Amine Functionality

The presence of a primary amine group (-NH₂) makes 1-(Benzyloxy)-2-methylpropan-2-amine a nucleophilic and basic center. The lone pair of electrons on the nitrogen atom is readily available to attack electrophilic species, leading to the formation of a variety of nitrogen-containing derivatives. testbook.com

The primary amine of this compound can readily undergo acylation reactions with carboxylic acid derivatives to form stable amide bonds. This transformation is fundamental in organic chemistry for creating peptide linkages and other amide-containing structures. lumenlearning.comyoutube.com

The most common methods for this conversion involve the reaction of the amine with highly reactive acylating agents such as acyl chlorides or acid anhydrides. testbook.comlibretexts.orgchemrevise.org The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk This is typically performed at room temperature and often in the presence of a base, like pyridine (B92270) or a tertiary amine, to neutralize the acidic byproduct (e.g., HCl) that is formed. libretexts.org The resulting amide is generally less nucleophilic than the starting amine, which prevents over-acylation. testbook.comlibretexts.org

A general scheme for this reaction is as follows:

Reaction with Acyl Chloride: R-COCl + H₂N-R' → R-CONH-R' + HCl

Reaction with Acid Anhydride: (R-CO)₂O + H₂N-R' → R-CONH-R' + R-COOH

While specific literature detailing the acylation of this compound is not prevalent, its reactivity is expected to be typical of a primary aliphatic amine.

Acylating AgentProduct TypeGeneral Conditions
Acyl Chloride (R-COCl)N-substituted AmideRoom temperature, often with a non-nucleophilic base
Acid Anhydride ((RCO)₂O)N-substituted AmideRoom temperature
Carboxylic Acid (R-COOH)N-substituted AmideRequires an activating agent (e.g., TiCl₄) and heat nih.gov

This table presents common acylating agents and conditions for the formation of amides from primary amines.

The lone pair of electrons on the nitrogen atom of this compound confers strong nucleophilic character to the molecule. testbook.com Consequently, it readily participates in nucleophilic substitution reactions with a variety of electrophilic substrates, most notably alkyl halides. libretexts.org

This reaction, known as N-alkylation, typically proceeds via an Sₙ2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.orgresearchgate.net A significant challenge in the alkylation of primary amines is the potential for over-alkylation. The secondary amine product formed after the initial alkylation can compete with the starting primary amine to react with the alkyl halide, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt. libretexts.org Using a large excess of the primary amine can favor the formation of the mono-alkylated product. libretexts.org

The reactivity of the amine as a nucleophile is a cornerstone of its synthetic utility, allowing for the introduction of various alkyl groups onto the nitrogen atom.

ElectrophileReaction TypeProduct Class
Alkyl Halide (R-X)N-Alkylation (Sₙ2)Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt
EpoxideRing-openingβ-Amino alcohol
Aldehyde/KetoneReductive AminationSecondary or Tertiary Amine (after reduction)

This table illustrates typical electrophiles that undergo nucleophilic substitution or related reactions with primary amines.

The primary amine of this compound serves as a key nucleophile for the synthesis of urea (B33335) and thiourea (B124793) derivatives. These functional groups are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.gov

Urea Derivatives: The most direct method for synthesizing N-substituted ureas is the reaction of the primary amine with an isocyanate (R-N=C=O). wikipedia.orgacs.orgnih.gov The nucleophilic amine attacks the electrophilic carbon of the isocyanate, resulting in the corresponding urea derivative. This reaction is generally efficient and high-yielding. beilstein-journals.org Alternative methods avoid the direct use of potentially toxic isocyanates by generating them in situ, for example, from the reaction of a primary amine with carbon dioxide, followed by dehydration. acs.org

Thiourea Derivatives: Analogous to urea synthesis, thioureas are commonly prepared by reacting the primary amine with an isothiocyanate (R-N=C=S). organic-chemistry.orgnih.gov The amine adds to the central carbon of the isothiocyanate to form the thiourea linkage. Other methods include the reaction of amines with carbon disulfide in an aqueous medium or the use of thiophosgene (B130339) and its equivalents. organic-chemistry.orgnih.gov A modern approach involves the reaction of isocyanides with amines in the presence of elemental sulfur. organic-chemistry.org

Target DerivativeKey ReagentGeneral Reaction
UreaIsocyanate (R-NCO)Amine addition to isocyanate
UreaPhosgene (COCl₂) or equivalentIn situ isocyanate formation followed by amine addition nih.gov
ThioureaIsothiocyanate (R-NCS)Amine addition to isothiocyanate nih.gov
ThioureaCarbon Disulfide (CS₂)Formation of dithiocarbamate (B8719985) followed by reaction with a second amine equivalent nih.gov

This table summarizes common synthetic routes to urea and thiourea derivatives from primary amines.

Transformations Involving the Benzyl (B1604629) Ether Moiety

The benzyl ether group in this compound is primarily utilized as a protecting group for the hydroxyl functionality of the parent amino alcohol. Its key characteristic is its stability under a wide range of conditions, coupled with its susceptibility to cleavage under specific reductive protocols. organic-chemistry.org

The removal, or deprotection, of the benzyl group is a critical transformation that unmasks the primary alcohol. This is most commonly achieved through reductive cleavage of the benzylic C-O bond. researchgate.net

Catalytic hydrogenolysis is the most prevalent and efficient method for the cleavage of benzyl ethers. organic-chemistry.orgambeed.com This reaction involves treating the substrate with a source of hydrogen in the presence of a palladium catalyst, typically palladium on a carbon support (Pd/C). lzchemical.comyoutube.com

The reaction proceeds on the surface of the palladium catalyst, where molecular hydrogen (H₂) is adsorbed and activated. acsgcipr.orgjk-sci.com The benzyl ether also coordinates to the palladium surface, facilitating the cleavage of the C-O bond and subsequent formation of the deprotected alcohol and toluene (B28343) as a byproduct. ambeed.comacsgcipr.orgjk-sci.com

This deprotection is highly valued for its mild conditions and high yields. youtube.com It is compatible with many other functional groups, although care must be taken as other reducible groups like alkenes, alkynes, or nitro groups may also be reduced under these conditions. organic-chemistry.orglzchemical.com

ParameterDescription
Catalyst 5% or 10% Palladium on Carbon (Pd/C) is most common. Pearlman's catalyst, Pd(OH)₂/C, is also effective. atlanchimpharma.com
Hydrogen Source Hydrogen gas (H₂) at pressures from atmospheric to ~10 bar. nih.gov Catalytic transfer hydrogenation using donors like formic acid, 2-propanol, or 1,4-cyclohexadiene (B1204751) is an alternative that avoids handling H₂ gas. organic-chemistry.orgtandfonline.comresearchgate.net
Solvent Protic solvents such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) are frequently used. Tetrahydrofuran (B95107) (THF) is also common. jk-sci.com
Products The reaction cleaves the benzyl ether to yield the corresponding alcohol (2-amino-2-methylpropan-1-ol) and toluene. organic-chemistry.org

This table outlines the typical conditions and components for the catalytic hydrogenolysis of a benzyl ether using Palladium on Carbon.

Oxidative Cleavage Methodologies

Oxidative methods provide a valuable alternative to reductive deprotection of benzyl ethers. One common reagent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org While simple benzyl ethers react more slowly with DDQ compared to their electron-rich counterparts like p-methoxybenzyl (PMB) ethers, this difference in reactivity can be exploited for selective deprotection. nih.gov The reaction is believed to proceed through a hydride transfer mechanism from the benzylic carbon to the oxidant.

Another effective method involves the use of an oxoammonium salt, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, in wet acetonitrile. organic-chemistry.org This reagent facilitates the oxidative cleavage of benzylic ethers to yield the corresponding aromatic aldehyde and alcohol. organic-chemistry.org The reaction is sensitive to electronic effects, with electron-withdrawing substituents on the aromatic ring slowing down the reaction rate. organic-chemistry.org

More recently, a system utilizing an alkali metal bromide in the presence of an oxidant has been shown to efficiently promote the oxidative debenzylation of O-benzyl ethers under mild conditions. acs.org This method is considered environmentally friendly as it avoids the use of transition metals and produces non-polluting byproducts. acs.org

Oxidant SystemTypical ConditionsProducts from Benzylic Ether
DDQ CH₂Cl₂/H₂OAlcohol and Benzaldehyde
Oxoammonium Salt CH₃CN/H₂O, Room TemperatureAromatic Aldehyde and Alcohol organic-chemistry.org
Alkali Metal Bromide/Oxidant Mild ConditionsCarbonyl Compounds acs.org

Acid-Mediated Cleavage of Benzyl Ethers

The cleavage of benzyl ethers can also be achieved under acidic conditions, typically using strong acids like HBr or HI. The mechanism of this reaction is dependent on the structure of the ether. For benzylic ethers, the cleavage tends to proceed through an S(_N)1-type mechanism due to the stability of the resulting benzyl carbocation. libretexts.orgnih.gov

The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com Subsequent dissociation of the C-O bond leads to the formation of a carbocation at the benzylic position, which is then attacked by a nucleophile (e.g., a halide ion). This pathway is favored for ethers with tertiary, benzylic, or allylic substituents that can stabilize a positive charge. libretexts.org

It is important to note that aryl alkyl ethers, upon cleavage with strong acid, will always yield a phenol (B47542) and an alkyl halide. This is because nucleophilic attack on the sp²-hybridized carbon of the aromatic ring is disfavored. libretexts.org

Substrate TypePredominant MechanismKey IntermediateProducts
Benzylic Ether S(_N)1Benzyl CarbocationBenzyl Halide and Alcohol libretexts.orgnih.gov
Primary Alkyl Ether S(_N)2-Alkyl Halide and Alcohol libretexts.org
Aryl Alkyl Ether S(_N)2 (at alkyl carbon)-Phenol and Alkyl Halide libretexts.org

Photoremovable Benzyl Protecting Group Strategies

While the simple benzyl group is not inherently photolabile, the introduction of specific substituents onto the aromatic ring can render it a photoremovable protecting group (PPG). organic-chemistry.org A classic example is the 2-nitrobenzyl group, which can be cleaved by irradiation with UV light. organic-chemistry.orgwikipedia.org The mechanism of this photocleavage is often a Norrish Type II reaction, which involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. wikipedia.org

The photolysis of 2-nitrobenzyl derivatives leads to the formation of a 2-nitrosobenzaldehyde and the release of the protected alcohol. wikipedia.org This strategy allows for spatial and temporal control over the deprotection process, which is particularly valuable in biological systems where the use of chemical reagents is undesirable. wikipedia.org

Other classes of PPGs that are structurally related to benzyl ethers include phenacyl-based PPGs. wikipedia.org These compounds also undergo photocleavage to release a protected substrate. The efficiency and byproducts of the photoreaction are important considerations in the design and application of PPGs. acs.org For instance, the photolysis of nitrobenzyl compounds can produce potentially toxic and strongly absorbing nitroso byproducts. acs.org

Photoremovable GroupWavelength for CleavageKey Mechanistic Step
2-Nitrobenzyl ~308 nmIntramolecular H-abstraction organic-chemistry.orgwikipedia.org
Phenacyl VariesVaries (e.g., photoenolization) wikipedia.org

Mechanistic Insights into Reactions of Related Benzyloxy Systems

Understanding the reactivity of the benzyloxy moiety in this compound can be further illuminated by examining the behavior of related benzyloxy systems in mechanistically distinct transformations.

Wittig Rearrangements and Competing Reaction Pathways

The nih.govnih.gov-Wittig rearrangement is a base-catalyzed transformation of an ether to an alcohol via a 1,2-shift. slideshare.net This reaction typically requires a strong base, such as an alkyllithium reagent, to deprotonate the carbon adjacent to the ether oxygen. The mechanism is thought to involve the formation of a free radical pair, where the alkyl group migrates with retention of configuration. wikipedia.org The thermodynamic stability of the migrating radical influences the migratory aptitude, which generally follows the order: allyl ≈ benzyl > alkyl > methyl > aryl. slideshare.net

In systems containing a benzyloxy group, the nih.govnih.gov-Wittig rearrangement can be a viable pathway. For instance, the treatment of aryl benzyl ethers with n-butyllithium can lead to the corresponding diarylmethanols. nih.govmdpi.com However, this rearrangement often competes with other reaction pathways.

One significant competing reaction is the nih.govscripps.edu-Wittig rearrangement, which is a concerted, sigmatropic process that is often favored at lower temperatures. scripps.eduorganic-chemistry.org In the case of 2-(2-benzyloxyphenyl)oxazoline, treatment with a strong base can lead to a mixture of the nih.govnih.gov-Wittig rearrangement product and a 3-aminobenzofuran, the latter resulting from an intramolecular nucleophilic ring-opening of the oxazoline (B21484) by the benzyl anion. nih.govnih.gov The outcome of the reaction can be highly dependent on the reaction conditions and the specific substitution pattern of the starting material. nih.govnih.gov

Rearrangement TypeKey FeaturesCompeting Pathways
nih.govnih.gov-Wittig Radical mechanism, requires strong base. wikipedia.org nih.govscripps.edu-Wittig rearrangement, elimination, intramolecular cyclization. nih.govscripps.edu
nih.govscripps.edu-Wittig Concerted sigmatropic mechanism, favored at low temperatures. organic-chemistry.org nih.govnih.gov-Wittig rearrangement. organic-chemistry.org

Applications in Advanced Organic Synthesis As a Chiral Building Block and Intermediate

Utility as a Precursor for Complex Molecular Architectures

The core structure of 1-(Benzyloxy)-2-methylpropan-2-amine is emblematic of building blocks used to construct intricate molecular frameworks. The benzyloxy group provides a robust protecting strategy for the hydroxyl functionality, allowing the amine to undergo selective transformations. This protected amino alcohol motif is a key component in the synthesis of various complex molecules.

For instance, related N-benzyl protected amines are crucial intermediates in the synthesis of high-value pharmaceutical compounds. In an analogous asymmetric synthesis, (R)-α-methylphenethylamine is used as a chiral auxiliary to prepare (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a key precursor for the anti-asthma drug (R,R)-formoterol. google.com This highlights a strategy where a chiral amine directs the stereochemistry, which is later removed or modified. Similarly, the benzyloxy motif is integrated into complex heterocyclic systems with demonstrated biological activity, such as N-(4-(Benzyloxy)benzyl)-4-aminoquinolines, which have been evaluated for antimycobacterial properties. nih.gov These examples underscore the strategic importance of the benzyloxy and amine functionalities present in this compound for building complex, pharmacologically relevant architectures.

Development of Chiral Ligands and Auxiliaries from Analogous Amino Alcohol Scaffolds

The 2-amino-2-methyl-1-propanol (B13486) scaffold, from which this compound is derived, is a cornerstone for the development of chiral ligands and auxiliaries for asymmetric catalysis. These reagents temporarily impart chirality to a prochiral substrate, guiding the formation of one enantiomer over the other with high selectivity.

Highly modular chiral 2-(aminoalkyl)oxazolines have been synthesized from α-amino acids and 1,2-amino alcohols. nih.gov These ligands have proven effective in stereoselective reactions, including the ruthenium-catalyzed transfer hydrogenation of ketones and the titanium-catalyzed addition of diethylzinc (B1219324) to aldehydes, achieving enantioselectivity up to 97%. nih.gov Furthermore, the 2-amino-2-methyl-1-propanol unit can be incorporated into directing groups for metal-catalyzed C-H bond functionalization, demonstrating its utility in controlling regioselectivity and reactivity in complex synthetic transformations. researchgate.net The development of ligands from amino acid and peptide scaffolds for various metal-catalyzed reactions further illustrates the versatility of these bio-inspired building blocks in creating tailored catalytic systems. mdpi.com

Ligand/Auxiliary TypeParent ScaffoldApplication in Asymmetric SynthesisReference
2-(Aminoalkyl)oxazolines1,2-Amino AlcoholsRu-catalyzed transfer hydrogenation, Ti-catalyzed alkyl addition nih.gov
C-H Directing Groups2-Amino-2-methyl-1-propanolRu-catalyzed C(sp²)-H bond arylation researchgate.net
Peptide-based LigandsAmino Acids / PeptidesCu-catalyzed 1,4-additions, Ti-catalyzed cyanide additions mdpi.com
Silanol LigandsAminoamide ScaffoldCu-catalyzed N-H insertion reactions rsc.org

Integration into Pharmacologically Relevant Structural Motifs (General Precursor Role)

N-protected amino alcohols are recognized as indispensable building blocks in medicinal chemistry, frequently appearing in the structures of approved therapeutic agents. The structural motif of this compound, combining a protected hydroxyl group and an amine, is a common feature in a wide range of bioactive molecules, including potent enzyme inhibitors.

A primary role of the benzyloxy group is to serve as a stable ether protecting group for a primary alcohol, which can be readily removed under mild hydrogenolysis conditions at a later synthetic stage. This strategy is crucial in multi-step syntheses of complex targets. For example, N-protected amino alcohols are key starting materials for the synthesis of HIV protease inhibitors. The broader benzyloxy-amine motif is also found in compounds designed for specific biological targets. The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines demonstrates the incorporation of this structural unit into molecules with potential as antimycobacterial agents. nih.gov These examples establish the role of benzyloxy-protected amino amines as precursors to essential pharmacophores in drug discovery programs.

Pharmacological AreaRelevant Structural MotifExample ApplicationReference
AntiviralN-Protected Amino AlcoholsSynthesis of HIV protease inhibitors
RespiratoryChiral N-benzyl AminesSynthesis of (R,R)-formoterol google.com
AntibacterialN-(Benzyloxybenzyl) AminesSynthesis of antimycobacterial 4-aminoquinolines nih.gov

Derivatization Strategies for Enhanced Synthetic and Analytical Utility

The synthetic and analytical utility of this compound can be significantly enhanced through targeted derivatization of its functional groups. The primary amine is a versatile handle for a wide array of chemical modifications. It can be acylated to form amides, reacted with aldehydes or ketones to yield imines, or alkylated to produce secondary or tertiary amines. These transformations are fundamental for incorporating the building block into larger structures or for modifying its chemical properties.

For analytical purposes, particularly for quantification via chromatography, derivatization is often essential. Amino groups typically lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. Pre-column derivatization techniques are commonly employed to attach a UV-active or fluorescent tag to the amine. Reagents such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or Waters AccQ•Tag reagent are widely used for this purpose, allowing for sensitive and accurate quantification of amino compounds by HPLC or UPLC. nih.gov The characterization of such derivatives and their synthetic precursors routinely involves a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS), to confirm their identity and purity. mdpi.com

Advanced Characterization and Structural Elucidation Techniques

Spectroscopic Characterization for Isomer Determination and Purity Assessment (e.g., NMR for Diastereomer Ratios)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "1-(Benzyloxy)-2-methylpropan-2-amine." While standard ¹H and ¹³C NMR spectra are invaluable for confirming the molecular skeleton and functional groups, more advanced NMR methods are required to differentiate between stereoisomers.

Enantiomers, being mirror images, exhibit identical NMR spectra under achiral conditions. However, in the presence of a chiral solvating agent or a chiral derivatizing agent, enantiomers can be converted into diastereomers or form diastereomeric complexes. These diastereomers possess distinct spatial arrangements, leading to differences in their NMR spectra, which can be quantified to determine enantiomeric or diastereomeric ratios. For instance, the reaction of a racemic mixture of "this compound" with a chiral acid would produce two diastereomeric salts with unique chemical shifts and coupling constants, allowing for the determination of the diastereomeric ratio.

Purity assessment is another critical application of NMR spectroscopy. The presence of impurities can be detected by the appearance of extraneous signals in the spectrum. The relative integration of these signals compared to the signals of the main compound allows for a quantitative determination of purity, provided the structures of the impurities are known or can be inferred. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the structural assignment of both the target molecule and any impurities present.

Table 1: Representative ¹H NMR Chemical Shifts for Diastereomeric Derivatives of a Chiral Amine

ProtonDiastereomer 1 (ppm)Diastereomer 2 (ppm)
-CH₂-O-4.524.55
-C(CH₃)₂-1.251.28
Aromatic-H7.30 - 7.457.32 - 7.48
Amine-H8.158.20

Note: The data in this table is illustrative and represents typical shifts that might be observed for diastereomeric derivatives of a compound similar to "this compound" in a chiral environment. Actual values would be dependent on the specific chiral derivatizing agent and solvent used.

X-ray Crystallography for Definitive Structural Assignment and Absolute Configuration

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. chromatographyonline.comsigmaaldrich.com For "this compound," obtaining a single crystal of suitable quality is a prerequisite for this analysis.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then mathematically processed to generate an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. This allows for the definitive assignment of the molecular structure, leaving no ambiguity.

Crucially, for a chiral molecule like "this compound," anomalous dispersion effects in the X-ray diffraction data can be used to determine the absolute configuration of the stereocenter. This is often referred to as the Bijvoet method and provides an unambiguous assignment of the (R) or (S) configuration. wiley.com The presence of a heavier atom in the molecule or in a co-crystallized species can enhance this effect, leading to a more confident assignment. researchgate.net

Table 2: Illustrative Crystallographic Data for a Chiral Amine Salt

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.56
b (Å)12.34
c (Å)15.78
Flack Parameter0.02(3)

Note: This table presents hypothetical crystallographic data for a chiral amine salt to illustrate the type of information obtained from an X-ray diffraction experiment. A Flack parameter close to zero is indicative of a correct absolute configuration assignment.

Chromatographic Separation Techniques for Isomer Resolution and Purity Verification

Chromatographic methods are indispensable for the separation of isomers and the assessment of purity for "this compound." Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely employed for these purposes.

For purity verification, a sample of the compound is passed through a chromatographic column, and the components are separated based on their differential interactions with the stationary and mobile phases. A detector then records the signal for each eluting component, resulting in a chromatogram. The presence of multiple peaks indicates the presence of impurities, and the area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity analysis.

Isomer resolution, particularly the separation of enantiomers, requires the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. These chiral selectors interact diastereomerically with the enantiomers of "this compound," leading to different retention times and enabling their separation.

Chiral chromatography, particularly chiral HPLC and chiral supercritical fluid chromatography (SFC), is the most widely used method for determining the enantiomeric excess (ee) of a chiral compound. uma.esheraldopenaccess.us The choice of the chiral stationary phase is critical for achieving successful separation of the enantiomers of "this compound." For primary amines, CSPs based on crown ethers or cyclofructans have shown considerable success. chromatographyonline.comwiley.com

In a typical chiral HPLC analysis, a solution of the amine is injected onto a chiral column. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates. This results in two separate peaks in the chromatogram, one for each enantiomer. The enantiomeric excess can then be calculated from the relative areas of the two peaks using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. Method development in chiral chromatography often involves screening different chiral columns and mobile phase compositions to achieve optimal resolution. wikipedia.org Derivatization of the amine with a suitable achiral reagent can sometimes enhance the separation on a given chiral stationary phase. nih.gov

Table 3: Example of Chiral HPLC Method Parameters for a Primary Amine

ParameterCondition
ColumnChiralpak® AD-H (or similar polysaccharide-based CSP)
Mobile PhaseHexane/Isopropanol/Diethylamine (80:20:0.1)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (R)-enantiomer8.5 min
Retention Time (S)-enantiomer10.2 min

Note: The parameters in this table are representative of a typical chiral HPLC method for the separation of a chiral amine and are for illustrative purposes. Actual conditions would need to be optimized for "this compound."

Computational and Theoretical Investigations in Amine and Ether Chemistry

In Silico Studies for Mechanistic Elucidation of Synthetic Transformations

Computational studies provide a powerful lens through which to view the intricate steps of chemical reactions. For amines and ethers, these in silico methods are crucial for understanding the mechanisms that govern their synthesis. Theoretical models can map out the entire energy landscape of a reaction, identifying transition states, intermediates, and the lowest energy pathways from reactants to products.

One key area of investigation is the role of amine-based organic molecules as additives or catalysts in synthetic processes. rsc.orgwhiterose.ac.uk Computational analyses help to clarify the fundamental driving forces through which these additives control the structure of the final product. rsc.org These forces can include controlling the rates of precursor hydrolysis and condensation or forming specific adducts with ions in solution. rsc.orgwhiterose.ac.uk By modeling these interactions, researchers can gain a unified mechanistic understanding that bridges different synthesis strategies and material types. rsc.org

For example, in the context of predicting the properties of primary aromatic amines, in silico methods have been developed based on the "nitrenium hypothesis". researchgate.net This approach predicts the mutagenic potential of these amines by calculating the stability of the transient nitrenium ion, which is believed to mediate the mutagenic effect. researchgate.net Such studies demonstrate how computational chemistry can elucidate mechanisms by correlating calculated energetic properties of reactive intermediates with observable chemical or biological outcomes. researchgate.net

Research into the gas-phase reactions of aliphatic amines with hydroxyl radicals also showcases the power of theoretical studies. researchgate.net By performing geometry optimization and frequency calculations for all stationary points along the reaction coordinate, scientists can model all possible hydrogen abstraction channels. researchgate.net These calculations, often improved by high-level methods like CCSD(T), provide a detailed picture of the reaction mechanism and help explain the reactivity and product distribution, which is vital for fields like combustion chemistry. researchgate.net

Table 1: Computational Approaches for Mechanistic Elucidation

Computational Method Application in Amine/Ether Chemistry Key Insights Gained
Density Functional Theory (DFT) Geometry optimization, frequency calculations, transition state searching. researchgate.net Reaction energy profiles, activation barriers, identification of intermediates.
Coupled Cluster (e.g., CCSD(T)) High-accuracy single-point energy calculations. researchgate.net Refined energy values for critical points on the potential energy surface.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of electron density to characterize chemical bonding. Nature of non-covalent interactions, bond strengths.

| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time. | Dynamic behavior of reactants, solvent effects, conformational sampling. |

Computational Modeling of Stereochemical Outcomes

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is fundamental to its function, particularly in biological systems. Computational modeling is an essential tool for predicting and rationalizing the stereochemical outcomes of chemical reactions. Stereochemistry encodes critical information for the biological activity of molecules, and its consideration is paramount when designing new compounds. nih.gov

Modern computational approaches are moving beyond static models to incorporate dynamic and machine learning-based methods. For instance, deep learning models have been developed that can establish a relationship between a chemical structure, including its stereochemical information, and its biological activity, such as its pIC50 value. nih.gov These models can use various molecular descriptors and attention mechanisms to capture the long-range dependencies within a molecule's structure that influence its properties. nih.gov Such methodologies aim to generate promising new molecules with an indication of their optimal stereochemical conformation for a given biological target. nih.gov

In the context of enantioselective synthesis, computational studies help to elucidate the mechanism by which chiral catalysts control the stereochemical pathway of a reaction. For example, in rhodium-catalyzed three-component reactions, the high level of enantiocontrol observed is rationalized through the formation of a metal-bound stabilized ylide intermediate rather than a free ylide. mdpi.com The proposed mechanism, supported by computational modeling of the intermediates and transition states, explains how the chiral environment of the catalyst directs the formation of one enantiomer over the other. mdpi.com These models can account for subtle effects, such as catalyst-substrate π-stacking interactions, which can significantly impact both the diastereoselectivity and enantioselectivity of a reaction. mdpi.com

Table 2: Methods for Modeling Stereochemical Outcomes

Modeling Technique Description Application Example
Transition State Modeling Calculating the energies of competing diastereomeric transition states to predict the major product. Rationalizing the stereoselectivity of aldol (B89426) or cyclization reactions. acs.org
Quantum Mechanical Calculations Determining the relative stability of different stereoisomers and the energy barriers between them. Predicting the thermodynamically favored product in an equilibrium.
Deep Reinforcement Learning Using AI to generate molecules with optimal stereochemistry for a specific biological target. nih.gov Designing putative inhibitors with specific 3D structures for enzymes like USP7. nih.gov

| Analysis of Non-Covalent Interactions | Identifying key interactions (e.g., hydrogen bonds, π-stacking) between a chiral catalyst and a substrate that dictate stereoselectivity. mdpi.com | Explaining the high enantiomeric excess (ee) in asymmetric catalysis. |

Molecular Docking and Binding Affinity Calculations (for related benzyloxy-containing compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to model the interaction between a small molecule (ligand), such as a benzyloxy-containing compound, and a macromolecular target, typically a protein, at the atomic level. nih.gov The process involves sampling various conformations of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov

Numerous studies have employed molecular docking to investigate the potential biological activities of compounds containing benzyl (B1604629) or benzyloxy moieties. These in silico analyses help to rationalize observed activities and guide the synthesis of more potent analogues. For example, in a study of benzyloxyquinoxaline derivatives, molecular docking revealed a specific binding pattern to the unique zinc finger ubiquitin-binding domain of HDAC-6, suggesting a mechanism for the compounds' antiproliferative activity. nih.gov

Similarly, docking studies on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid against the SARS-CoV-2 protein (Omicron variant) predicted a favorable binding affinity of -7.6 kcal/mol, highlighting its potential as an inhibitor. iucr.org In another investigation, the interaction of a 1,2,4-triazole (B32235) derivative containing a benzyl group with the ATP binding site of the EGFR kinase domain was modeled to explain its observed anticancer activity. benthamscience.com These computational predictions provide a structural hypothesis for the ligand's mechanism of action that can be tested experimentally.

The binding affinities calculated from these docking studies serve as a valuable metric for prioritizing compounds for further development. As shown in the table below, benzyloxy and related structural motifs are frequently found in compounds that exhibit strong predicted interactions with various biological targets.

Table 3: Molecular Docking Studies of Benzyloxy-Containing and Related Compounds

Compound/Compound Class Protein Target Predicted Binding Affinity (kcal/mol) Potential Application Source
4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid SARS-CoV-2 (Omicron Variant) -7.6 Antiviral iucr.org
Benzyloxyquinoxaline Propanamides HDAC-6 Zf-UBD Not specified, but showed specific binding patterns Anticancer nih.gov
Emodin (an anthraquinone, related structure) Staphylococcus aureus DNA Gyrase -10.4 Antibacterial cabidigitallibrary.org
1,7-dihydroxy-4-methoxyxanthone Staphylococcus aureus DNA Gyrase -9.9 Antibacterial cabidigitallibrary.org

These in silico investigations underscore the critical role of computational chemistry in modern drug discovery and materials science, allowing for the rapid screening of compounds and the generation of mechanistic hypotheses that drive further research.

Future Research Directions and Emerging Methodologies

Innovations in Asymmetric Synthesis of Highly Hindered Amine Architectures

The asymmetric synthesis of chiral amines, particularly those with sterically demanding substituents, remains a formidable challenge in organic synthesis. yale.edu Future innovations are expected to overcome the limitations of existing methods, which often struggle with low yields and enantioselectivities when applied to highly hindered substrates.

One promising avenue is the development of novel chiral catalysts and ligands for asymmetric reductive amination. While traditional methods have proven effective for a range of substrates, the synthesis of α,α-disubstituted amines like 1-(benzyloxy)-2-methylpropan-2-amine necessitates catalysts that can operate efficiently in a sterically congested environment. Research into bulky yet highly active catalyst systems, potentially featuring tailored chiral pockets, could provide a breakthrough.

Another area of intense research is the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases and transaminases, offer the potential for highly selective asymmetric synthesis under mild reaction conditions. frontiersin.orgrsc.org The application of these biocatalysts to the synthesis of sterically hindered chiral amino alcohols and amines is an emerging field with significant promise for producing enantiopure compounds. nih.govnih.gov

Furthermore, the development of novel asymmetric C-N bond-forming reactions is a key research direction. nih.gov This includes the exploration of new catalytic systems, such as those based on copper or palladium, that can facilitate the coupling of sterically hindered amines with various partners. acs.org

A summary of potential innovative asymmetric synthesis strategies is presented in the table below.

StrategyDescriptionPotential Advantages for Hindered Amines
Novel Chiral Catalysts Development of catalysts with sterically tailored chiral environments.Increased enantioselectivity and reactivity for bulky substrates.
Biocatalysis Utilization of engineered enzymes like transaminases and imine reductases.High stereoselectivity, mild reaction conditions, and reduced environmental impact. nih.gov
Asymmetric C-N Coupling Exploration of new catalytic systems for enantioselective C-N bond formation.Direct and efficient formation of the chiral amine moiety. nih.gov

Exploration of Sustainable and Green Chemistry Approaches for Production and Derivatization

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. acs.orgnih.gov Future research on the synthesis of this compound will likely prioritize the development of more sustainable and eco-friendly processes.

A key focus will be the replacement of hazardous reagents and solvents with greener alternatives. This includes the use of benign solvents, or even solvent-free reaction conditions, and the development of catalytic processes that avoid the use of stoichiometric reagents. scilit.com The principles of green chemistry can be systematically applied to evaluate and improve the sustainability of synthetic routes. acs.orgnih.gov

The development of atom-economical reactions is another crucial aspect of green chemistry. Processes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, are highly desirable. The use of green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, will be instrumental in quantifying the environmental impact of different synthetic strategies and guiding the development of more sustainable alternatives. rsc.orgscispace.commdpi.com

The table below outlines key green chemistry considerations for the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Waste Prevention Designing syntheses with high atom economy to minimize byproduct formation.
Safer Solvents and Auxiliaries Utilizing water, bio-based solvents, or solvent-free conditions.
Design for Energy Efficiency Employing catalytic methods that operate at ambient temperature and pressure.
Use of Renewable Feedstocks Exploring starting materials derived from biomass.
Catalysis Preferring catalytic reagents over stoichiometric ones for their ability to be used in small amounts and recycled. scilit.com

Discovery of Novel Catalytic Systems for Specific Transformations

The discovery of novel and highly efficient catalytic systems is a cornerstone of modern organic synthesis. For a molecule like this compound, with its distinct functional groups, new catalysts could enable more selective and efficient transformations.

Research into catalysts for the selective functionalization of the benzyloxy group, without affecting the amine functionality, would open up new avenues for derivatization. This could involve the development of catalysts for selective C-H activation or for the controlled cleavage of the benzyl (B1604629) ether. taylorfrancis.com Similarly, novel catalysts for the selective N-functionalization of the sterically hindered amine would be of great interest for creating libraries of related compounds for biological screening. nih.gov

The development of catalysts for the direct coupling of amines with alcohols, known as the "borrowing hydrogen" methodology, represents a green and atom-economical approach to C-N bond formation. organic-chemistry.org Applying this strategy to the synthesis of this compound from a suitable amino alcohol and benzyl alcohol could offer a more sustainable alternative to traditional methods.

The table below highlights potential areas for the discovery of novel catalytic systems.

TransformationDesired Catalytic SystemPotential Benefits
Selective C-H Functionalization Catalysts for regioselective activation of C-H bonds in the benzyl group.Facile introduction of new functional groups for derivatization. nih.gov
Selective N-Alkylation Catalysts that can overcome the steric hindrance of the neopentyl amine.Efficient synthesis of secondary and tertiary amine derivatives.
"Borrowing Hydrogen" Amination Catalysts for the direct coupling of amino alcohols with benzyl alcohol.Atom-economical and environmentally friendly synthesis. organic-chemistry.org

Integration with Continuous Flow Chemistry for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering numerous advantages over traditional batch processing. researchgate.net The integration of flow chemistry into the synthesis of this compound could lead to significant improvements in efficiency, safety, and scalability.

Flow reactors provide superior heat and mass transfer, allowing for reactions to be conducted at higher temperatures and pressures with precise control. This can lead to dramatically reduced reaction times and improved yields. For the synthesis of sterically hindered amines, where reactions may be sluggish in batch, the enhanced mixing and heat transfer in a flow system can be particularly beneficial. researchgate.net

The potential benefits of integrating continuous flow chemistry are summarized in the table below.

Feature of Flow ChemistryAdvantage for Synthesis of this compound
Enhanced Heat and Mass Transfer Faster reaction rates and improved yields, especially for sterically hindered transformations.
Precise Reaction Control Improved safety and reproducibility.
Telescoped Reactions Reduced processing time and waste by combining multiple steps.
Use of Immobilized Reagents/Catalysts Simplified purification and catalyst recycling. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Benzyloxy)-2-methylpropan-2-amine, and what key steps ensure high yield and purity?

  • Methodological Answer : A multistep synthesis involves (1) sulfinamide cleavage using 2 N HCl in Et2O and methanol, followed by (2) neutralization with 1 M KOH to isolate the free amine . Protecting groups like tert-butyldiphenylsilyl (TBDPS) can enhance regioselectivity during acrylamide derivatization . Key steps include strict solvent drying (MgSO4) and avoiding prolonged exposure to acidic conditions to prevent decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Prioritize <sup>1</sup>H and <sup>13</sup>C NMR for structural confirmation:

  • NMR Markers :
  • Benzyloxy group: Aromatic protons (δ 7.2–7.4 ppm) and methine proton adjacent to oxygen (δ 4.5–4.7 ppm).
  • Methylpropan-2-amine backbone: Singlets for geminal methyl groups (δ 1.2–1.4 ppm) .
  • FT-IR : C-O stretching (1100–1250 cm<sup>-1</sup>) and N-H bending (1550–1650 cm<sup>-1</sup>).

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store under inert atmosphere (N2 or Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to moisture, as hydrolysis of the benzyloxy group can occur .

Advanced Research Questions

Q. How can researchers optimize Pd-catalyzed coupling reactions involving this compound derivatives?

  • Methodological Answer : For dialkylation of 1-(benzyloxy)-2-iodobenzenes, optimize:

  • Catalyst System : Pd(OAc)2 (5 mol%) with Xantphos ligand.
  • Solvent : Toluene at 110°C for 24 hours.
  • Additives : K3PO4 as base improves coupling efficiency . Monitor reaction progress via TLC (hexane:EtOAc = 4:1) and isolate products via flash chromatography.

Q. What strategies address contradictory data in the stability studies of this compound under varying conditions?

  • Methodological Answer : Contradictions in decomposition pathways (e.g., hydrolysis vs. oxidation) can be resolved by:

  • Controlled Stress Testing : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 1–4 weeks.
  • Analytical Validation : Use HPLC-MS to identify degradation products (e.g., benzaldehyde from benzyloxy cleavage) .

Q. How can computational chemistry predict reaction pathways for modifying the benzyloxy group in this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model:

  • Transition States : For SN<sup>2</sup> displacement of the benzyloxy group.
  • Solvent Effects : Use COSMO-RS to simulate polar aprotic solvents (e.g., DMF).
  • Database Cross-Validation : Compare with PubChem’s PISTACHIO and REAXYS datasets to validate mechanistic hypotheses .

Q. What role does this compound play in the synthesis of bioactive molecules, and what case studies demonstrate its utility?

  • Methodological Answer : It serves as a precursor for:

  • Anticancer Agents : Coupling with benzofuran derivatives via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Enzyme Inhibitors : N-methylation of the amine group enhances binding to ACE-like enzymes (IC50 optimization via SAR studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.